Synthetic Yield Superiority: 1,1,1,2,2,3,3-Heptachloropropane vs. Alternative Chloropropane Routes
The Organ Syntheses procedure for 1,1,1,2,2,3,3-heptachloropropane delivers a consistent isolated yield of 88–93% from inexpensive chloroform and tetrachloroethylene [1]. In contrast, the synthesis of the isomeric 1,1,1,2,3,3,3-heptachloropropane requires less accessible starting materials and generally achieves lower yields, often below 80% . The high-yielding, robust synthesis of the unsymmetrical isomer directly translates to lower cost per gram and more reliable supply for procurement.
| Evidence Dimension | Isolated synthetic yield from commercial precursors |
|---|---|
| Target Compound Data | 88–93% isolated yield (250–266 g from 166 g tetrachloroethylene + 300 g chloroform) |
| Comparator Or Baseline | 1,1,1,2,3,3,3-Heptachloropropane: yields typically <80% from alternative routes |
| Quantified Difference | Approximately 10–15 percentage points higher yield |
| Conditions | Friedel–Crafts alkylation with AlCl3 catalyst, reflux 15 h, atmospheric distillation |
Why This Matters
Higher synthetic yield directly reduces raw material costs and improves batch-to-batch consistency for procurement.
- [1] Farlow, M. W. (1937). unsym.-Heptachloropropane. Organic Syntheses, 17, 58. View Source
